![molecular formula C9H10BrClO2 B3277764 Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate CAS No. 66504-71-0](/img/structure/B3277764.png)
Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate
Overview
Description
Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate, also known as BCDA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. BCDA is a cyclohexadiene derivative that has a unique structure, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways. Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate has been shown to inhibit the activity of histone deacetylase, which plays a role in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins, which can contribute to the anti-inflammatory and analgesic effects of Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate.
Biochemical and Physiological Effects:
Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate has also been shown to have anti-inflammatory and analgesic effects, reducing pain and inflammation in animal models. Additionally, Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate has been shown to have antioxidant properties, protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and high purity. It has also been shown to have low toxicity, making it a safe compound to work with. However, Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate has some limitations. It is a relatively new compound, and further research is needed to fully understand its mechanism of action and potential applications. Additionally, Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate is a complex compound that requires specialized equipment and expertise to synthesize and analyze.
Future Directions
There are several future directions for the investigation of Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate. One potential direction is the development of new drugs and therapies based on the anti-cancer, anti-inflammatory, and analgesic properties of Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate. Another direction is the investigation of Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate as a potential material for the development of new liquid crystals. Additionally, further research is needed to fully understand the mechanism of action of Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate and its potential applications in various fields of scientific research.
In conclusion, Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate is a promising compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. Its unique structure, anti-cancer, anti-inflammatory, and analgesic properties, and low toxicity make it a promising candidate for further investigation. Further research is needed to fully understand the mechanism of action of Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate and its potential applications in various fields of scientific research.
Scientific Research Applications
Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate has shown potential in various scientific research applications. It has been investigated for its anticancer properties due to its ability to inhibit the growth of cancer cells. Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate has been investigated for its potential use in the development of new materials, such as liquid crystals.
properties
IUPAC Name |
methyl 2-(6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-13-8(12)6-7-4-2-3-5-9(7,10)11/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWSZCOMHNDMKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C=CC=CC1(Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90722507 | |
Record name | Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90722507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66504-71-0 | |
Record name | Methyl (6-bromo-6-chlorocyclohexa-2,4-dien-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90722507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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